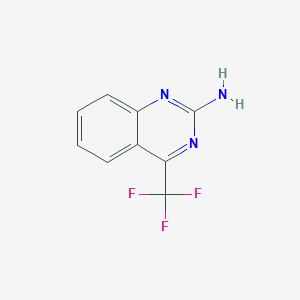

4-(Trifluoromethyl)quinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the CAS Number: 1780734-37-3 . It has a molecular weight of 213.16 .

Synthesis Analysis

The synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives involves a structural optimization strategy . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H6F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H,(H2,13,14,15) .Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has been developed .Applications De Recherche Scientifique

Fluorescent Bio-imaging Agents

Research has synthesized quinazolin-2-amine derivatives exhibiting enhanced fluorescence in both solid and solution states, which could be potential candidates for fluorescent bio-imaging agents. These compounds show no cytotoxicity to normal hepatocyte cells and can perform fluorescent microscopic imaging in human lung adenocarcinoma cells, indicating their potential in biological imaging applications (Yang Jinlai et al., 2016).

H(1)-antihistaminic Agents

A novel class of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been synthesized, showing significant in vivo H(1)-antihistaminic activity. These compounds offer protection against histamine-induced bronchospasm, with one compound demonstrating equivalent potency to chlorpheniramine maleate but with reduced sedative effects, showcasing their therapeutic potential (V. Alagarsamy et al., 2008).

Antibacterial Activity

Novel Schiff base derivatives of quinazolin-4(3H)-one have been designed and synthesized, showing good to excellent antibacterial activities against tobacco and tomato bacterial wilts. These compounds present lower effective concentrations compared to the positive control, indicating their potential as antibacterial agents (Xianglong Wang et al., 2014).

Amine Vapor Detection

A fluorescent sensor based on aggregation-induced emission properties of quinazolin-4(3H)-one derivatives has been developed for the light-up detection of amine vapors. This sensor is portable, easy to prepare, and shows high sensitivity for amine vapors among various volatile organic compounds, with potential applications in food spoilage detection and as a fluorescent invisible ink (Meng Gao et al., 2016).

Synthesis of Bioactive Alkaloids

A palladium-catalyzed three-component carbonylative reaction has been developed for synthesizing 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines. This method features a broad substrate scope, high efficiency, and the avoidance of CO gas manipulation, applicable to the late-stage modification of natural molecules and the synthesis of bioactive alkaloid rutaecarpine (Zhengkai Chen et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 4-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

this compound interacts with its target, the WRN helicase, by binding to its active site . This interaction inhibits the helicase activity of WRN, disrupting the normal process of DNA replication and repair . Additionally, it has been found to inhibit tubulin polymerization, disrupt cellular microtubule networks by targeting the colchicine site, and promote cell cycle arrest of leukemia cells at the G2/M phase .

Biochemical Pathways

The inhibition of WRN helicase by this compound affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The compound’s action also leads to the disruption of microtubule networks, affecting the normal cell cycle and promoting apoptosis .

Result of Action

The action of this compound results in the inhibition of cell proliferation, particularly in cancer cells . It has shown significant growth inhibitory activity against chronic myeloid leukemia cells (K562), erythroleukemia cells (HEL), human prostate cancer cells (LNCaP), and cervical cancer cells (Hela) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression levels of WRN helicase in different cell types can affect the compound’s efficacy . .

Safety and Hazards

The safety information for 4-(Trifluoromethyl)quinazolin-2-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Propriétés

IUPAC Name |

4-(trifluoromethyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZREXQIKURZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2867855.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2867858.png)

![N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2867860.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2867866.png)

![3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2867870.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2867871.png)